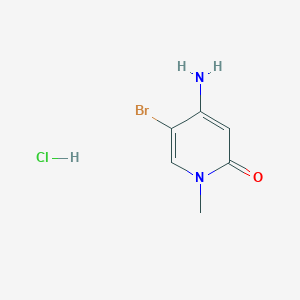

4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride

Description

Its structure features a dihydropyridinone core substituted with amino and bromo groups at positions 4 and 5, respectively, and a methyl group at position 1. The hydrochloride salt enhances its solubility for synthetic and pharmacological studies. This compound’s reactivity is influenced by the electron-withdrawing bromine atom and the amino group, making it a candidate for further functionalization or as a building block in drug discovery .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-5-bromo-1-methylpyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O.ClH/c1-9-3-4(7)5(8)2-6(9)10;/h2-3H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROQYTFIZJFRGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-1-methylpyridin-2-one and bromine.

Bromination: The 4-amino-1-methylpyridin-2-one is subjected to bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one.

Formation of Hydrochloride Salt: The purified compound is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can yield N-oxides, while reduction can lead to the removal of the bromine atom.

Condensation Reactions: The amino group at the 4-position can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Bromination: Bromine, N-bromosuccinimide (NBS)

Substitution: Nucleophiles like amines, thiols, alkoxides

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Reducing agents like sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while oxidation and reduction can lead to N-oxides or dehalogenated products, respectively.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride is , with a molecular weight of approximately 239.50 g/mol. Its structure features both amino and bromo substituents, which contribute to its reactivity and potential utility in various chemical reactions .

Medicinal Chemistry

This compound is primarily studied for its potential pharmacological activities. The compound's ability to modulate biological pathways makes it a candidate for developing therapeutic agents. Research indicates that it may interact with calcium channels, which are crucial for cardiovascular health. The following applications have been noted:

- Calcium Channel Modulation : Similar to other dihydropyridine derivatives, this compound may serve as a starting point for new medications targeting calcium signaling pathways involved in heart function and blood pressure regulation.

- Anticancer Research : Preliminary studies suggest that derivatives of dihydropyridine compounds can exhibit anticancer properties by affecting cell signaling pathways relevant to tumor growth and proliferation .

Organic Synthesis

The compound is valuable in organic synthesis due to its versatility as a building block. It can undergo various chemical reactions, including:

- Bromination Reactions : The bromine atom in the compound can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.

- Amination Reactions : The amino group facilitates nucleophilic attacks on electrophiles, making it useful for synthesizing more complex nitrogen-containing compounds .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and bromine groups play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other brominated pyrimidines and dihydropyridinones. For example, 5-bromo-2-N-[7-methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,10-cyclopropane]-6-yl]-4-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidine-2,4-diamine (compound 20a) is another brominated pyrimidine derivative synthesized via acid-catalyzed coupling reactions .

Physicochemical Properties

Crystallographic Analysis

Crystallographic data for such compounds are typically refined using programs like SHELXL, a widely used tool for small-molecule structure determination .

Limitations of Available Evidence

The provided evidence lacks direct data on 4-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride, requiring extrapolation from structurally related compounds. Further experimental studies are needed to validate its comparative advantages.

Biological Activity

4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dihydropyridinone structure with an amino group at the 4-position and a bromo substituent at the 5-position, which contribute to its unique chemical properties and reactivity. This article delves into the biological activities of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Basic Information

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2126176-92-7 |

| Molecular Formula | C₆H₈BrClN₂O |

| Molecular Weight | 239.50 g/mol |

The compound's structure allows it to participate in various chemical reactions, enhancing its utility as a building block in organic synthesis and medicinal chemistry .

Therapeutic Potential

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that derivatives of dihydropyridinones can exhibit antibacterial and antifungal properties. The presence of bromine and amino groups may enhance these effects by increasing lipophilicity or altering membrane permeability .

- Anticancer Properties : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines. Its ability to modulate biological pathways involved in cell proliferation and apoptosis is under investigation.

- Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems, particularly serotonin receptors. This could position it as a candidate for further research into treatments for neurological disorders .

While detailed mechanisms of action remain largely unexplored, interaction studies suggest that this compound may interact with specific enzymes and receptors relevant to disease states. These interactions could provide insights into how this compound modulates biological processes.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds, providing context for the potential effects of this compound:

- Antibacterial Activity : A study evaluated the antibacterial efficacy of dihydropyridinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting that structural modifications could enhance activity .

- Cytotoxicity Assays : In vitro assays on human cancer cell lines (e.g., A549 lung cancer cells) demonstrated that certain derivatives exhibited potent cytotoxicity, leading to increased interest in their development as anticancer agents.

- Neurotransmitter Interaction : Research on structurally similar compounds has indicated potential interactions with serotonin receptors, which could be explored further for neuropharmacological applications .

Comparative Analysis

The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Bromo-1-methylpyridin-2(1H)-one | 81971-39-3 | 0.96 |

| 3-Amino-5-bromo-1-methylpyridin-2(1H)-one | 910543-72-5 | 0.88 |

| 4-Bromo-1-methylpyridin-2(1H)-one | 214342-63-9 | 0.85 |

These compounds share structural features but differ in substituents that may influence their biological activities.

Q & A

Q. How can researchers optimize the synthesis of 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization requires a combination of statistical experimental design (e.g., factorial or response surface methodologies) to minimize trial-and-error approaches. For instance, quantum chemical calculations (e.g., density functional theory) can predict reaction pathways, while experimental variables (temperature, solvent, catalyst) are systematically varied using Design of Experiments (DoE) principles . Chromatographic techniques (HPLC, GC-MS) and spectroscopic methods (NMR, FTIR) should be employed to monitor purity and structural integrity .

Q. What analytical techniques are most effective for characterizing the structural stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should integrate accelerated degradation experiments (e.g., stress testing at elevated temperatures or extreme pH) with analytical tools like UV-Vis spectroscopy (to track absorbance changes), mass spectrometry (to identify degradation products), and X-ray crystallography (to assess structural integrity). Dynamic vapor sorption (DVS) can further evaluate hygroscopicity, which impacts stability .

Q. How can researchers validate the reproducibility of biological activity assays involving this compound?

- Methodological Answer : Reproducibility requires rigorous experimental controls, including standardized cell lines or enzyme preparations, and inter-laboratory validation. Statistical tools like ANOVA or coefficient of variation (CV) analysis should quantify assay variability. Dose-response curves (e.g., IC50 determination) must be replicated across multiple batches to confirm consistency .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Quantum mechanical/molecular mechanical (QM/MM) simulations and transition state theory (TST) can model reaction mechanisms. Tools like Gaussian or ORCA software enable reaction path searches, while machine learning algorithms (e.g., neural networks) trained on experimental data can predict optimal conditions for bromine substitution or ring-opening reactions .

Q. How do steric and electronic effects influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can map binding affinities and conformational changes. Electrostatic potential surfaces (EPS) derived from DFT calculations reveal electron-rich regions (e.g., the amino group) critical for hydrogen bonding, while steric clashes are analyzed via van der Waals surface maps .

Q. What methodologies address contradictions in reported data on the compound’s solubility and bioavailability?

- Methodological Answer : Contradictions arise from variations in solvent systems or measurement techniques. A meta-analysis of existing data should be conducted, followed by standardized solubility assays (e.g., shake-flask method with HPLC quantification) under controlled pH and ionic strength. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models can resolve discrepancies in bioavailability .

Q. How can reactor design principles enhance scalability for reactions involving this halogenated pyridinone derivative?

- Methodological Answer : Continuous-flow reactors (microreactors or packed-bed systems) improve heat/mass transfer for exothermic bromination steps. Computational fluid dynamics (CFD) simulations optimize mixing efficiency, while membrane separation technologies (e.g., nanofiltration) isolate intermediates, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.